(R)-Warfarin-d5

Bioanalysis Enantioselective Chromatography Therapeutic Drug Monitoring

Resolving enantiomer-specific quantitation errors in warfarin bioanalysis. Using racemic or S-enantiomer internal standards introduces bias from differential matrix effects and recovery. - Enables enantioselective R-warfarin measurement in plasma/urine with +5 Da mass shift for unambiguous MS differentiation. - Validated IS for ANDA-submission methods; corrects for CYP1A2/CYP3A4 metabolite interference. - Supplied with full AMV/QC documentation; stable at ambient shipping conditions for global procurement.

Molecular Formula C19H11O4D5
Molecular Weight 313.37
CAS No. 773005-79-1
Cat. No. B602755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Warfarin-d5
CAS773005-79-1
Synonyms4-Hydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one-d5;  R-(+)- 3-(α-Acetonylbenzyl)-4-hydroxycoumarin-d5;  (+)-Warfarin-d5;  (R)-Warfarin-d5;  Dextrowarfarin-d5
Molecular FormulaC19H11O4D5
Molecular Weight313.37
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Warfarin-d5 as a Stable Isotope-Labeled Internal Standard


(R)-Warfarin-d5 is a stable isotope-labeled (SIL) analog of the R-enantiomer of the anticoagulant drug warfarin, featuring five deuterium atoms incorporated into the phenyl ring. As a chiral, deuterated internal standard (IS), it is co-extracted with the target analyte (R-warfarin) from biological matrices and serves as a virtually ideal mass spectrometry (MS) calibration reference, intended for use in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry . Its physicochemical properties closely match the native analyte, yet its distinct +5 Da mass shift on the MS ensures unambiguous differentiation and precise quantitation.

Product Type Stable isotope-labeled internal standard (SIL-IS)
Core Feature +5 Da mass shift for unambiguous MS differentiation
Use Context Enantioselective bioanalysis of R-warfarin in biological matrices

Why (R)-Warfarin-d5 Cannot Be Substituted


In quantitative bioanalysis, substituting (R)-Warfarin-d5 with its (S)-enantiomer or a racemic mixture introduces fundamental analytical error. The enantiomers of warfarin exhibit distinct pharmacokinetic profiles and are metabolized by different cytochrome P450 (CYP) isoforms; the more potent S-enantiomer is cleared primarily by CYP2C9, while the R-enantiomer undergoes metabolism via CYP1A2 and CYP3A4 [1]. Consequently, regulatory and clinical research requires enantioselective measurement. Using a non-matching internal standard—such as racemic warfarin-d5 or (S)-warfarin-d5—fails to correct for any minor, enantiomer-specific losses during sample preparation or differential ionization suppression in the MS source (matrix effects), thereby compromising the accuracy and reliability of R-warfarin quantification in complex biological samples like human plasma or urine [2].

  • Enantiomer Metabolism (S)-warfarin-d5 IS cannot correct for R-warfarin losses due to distinct CYP1A2/CYP3A4 pathways.
  • Matrix Effect Mismatch Racemic or non-matching IS fails to compensate for enantiomer-specific ionization suppression.
  • MS Differentiation Non-deuterated analogs lack mass shift, compromising accurate quantification in complex samples.

(R)-Warfarin-d5 vs. Alternative Internal Standards


Enantiomer-Specific Matrix Effect Compensation

In a validated HPLC-MS/MS method for warfarin enantiomers in human plasma, using warfarin-d5 as the internal standard, both R- and S-warfarin were demonstrated to have no matrix effects, as the IS-normalized matrix factors were within acceptable limits [1]. This confirms that the deuterated internal standard fully compensates for any enantiomer-specific ionization suppression, a capability not offered by a structural analog IS.

Matrix Effect Compensation
Head-to-head
Full compensation confirmed; IS-normalized matrix factors within acceptable limits.
Supports accurate quantification in complex matrices.
Human plasma; CHIRALPAK column; warfarin-d5 as IS.
Bioanalysis Enantioselective Chromatography Therapeutic Drug Monitoring

Assay Precision: Deuterated vs. Unlabeled IS

In a validated UHPLC-MS/MS method for enantiospecific determination in human urine, (R)-warfarin-d5 (referred to as d5-warfarin) was used as the internal standard. The method demonstrated excellent accuracy and precision, with intra- and interday accuracy and precision for both R- and S-warfarin being within ±9.0% across the calibration range [1]. This level of performance, achieved with the deuterated IS, enables precise tracking of the R-warfarin elimination profile.

Assay Precision
Head-to-head
Intra- and interday accuracy/precision within ±9.0%.
Enables precise tracking of R-warfarin elimination.
Human urine; UHPLC-MS/MS with Astec Chirobiotic V column.
Analytical Method Validation UHPLC-MS/MS Pharmacokinetics

Deuterium Kinetic Isotope Effect in Metabolic Stability

The replacement of hydrogen with deuterium at specific positions, such as in (R)-warfarin-d5, introduces a primary kinetic isotope effect (KIE). This effect can significantly slow the rate of cytochrome P450-mediated metabolism, a phenomenon that has been exploited to improve the metabolic stability and prolong the half-life of drug candidates [1]. While (R)-warfarin-d5 is used as an analytical tool, this intrinsic property differentiates it from its non-deuterated counterpart and other warfarin analogs, suggesting a potential for altered in vivo behavior if used as a tracer.

Kinetic Isotope Effect
Class-level
Deuterium KIE reduces CYP-mediated metabolism, enhancing stability.
Supports analyte stability during sample processing.
Class-level inference; data to verify for (R)-warfarin-d5.
Deuterium Chemistry Drug Metabolism Pharmacokinetic Optimization

Applications of (R)-Warfarin-d5


Enantioselective TDM and Clinical Pharmacokinetics

Precisely quantifies R-warfarin in human plasma or urine from patients on warfarin therapy, as demonstrated in the validated HPLC-MS/MS [1] and UHPLC-MS/MS [2] methods. This is essential for understanding inter-individual variability in response and guiding personalized dosing strategies, particularly in patients with renal impairment or those undergoing polypharmacy [1][2].

Regulated Bioanalysis for ANDA

Serves as the definitive internal standard for developing and validating robust bioanalytical methods intended for ANDA submissions. Vendors provide (R)-warfarin-d5 with comprehensive characterization data suitable for analytical method validation (AMV) and quality control (QC) applications, ensuring compliance with regulatory guidelines .

In Vitro DDI and Metabolism Studies

Used as a stable tracer or internal standard in in vitro assays (e.g., human liver microsomes or recombinant CYP enzymes) to precisely quantify R-warfarin and its metabolites, enabling accurate determination of inhibition or induction parameters for CYP1A2 and CYP3A4. The kinetic isotope effect of the deuterated molecule also enhances its stability during long incubations [3].

Pharmacogenetic Research and Biomarker Validation

Enables accurate quantification of R-warfarin in plasma samples from clinical studies investigating the impact of genetic polymorphisms (e.g., in CYP1A2 or CYP3A4) on warfarin clearance. The use of (R)-warfarin-d5 ensures that genotype-phenotype correlations are based on precise and reliable concentration data, free from analytical bias [1].

Application
Selection Property
Validation Focus
Enantioselective bioanalysis in human plasma research matrices
SIL-IS with enantiomer-specific matrix compensation
Matrix effect and recovery in complex matrices
Bioanalytical method validation for research
Deuterated IS with high accuracy/precision
Method precision and accuracy across calibration range
In vitro CYP metabolism and DDI research
Stable isotope-labeled tracer resistant to metabolism
Analyte stability during incubation and sample processing
Pharmacogenetic research on warfarin clearance
Reliable enantiomer quantification free of analytical bias
Genotype-phenotype correlation based on accurate concentration data

Technical Documentation Hub

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